3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

physicochemical property lipophilicity drug-likeness

3‑(4‑Bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one (CAS 848684‑78‑6) belongs to the synthetic flavonoid‑derived chromen‑4‑one class, characterized by a 4‑bromophenyl substituent at the 3‑position, a free 7‑hydroxy group, a 2‑methyl group, and a piperidin‑1‑ylmethyl moiety at the 8‑position [REFS‑1]. Its molecular formula is C₂₂H₂₂BrNO₃ and its molecular weight is 428.326 g·mol⁻¹, with the presence of a reactive aryl bromide and a basic piperidine nitrogen offering both metal‑catalyzed cross‑coupling handles and pH‑sensitive functionality [REFS‑2].

Molecular Formula C22H22BrNO3
Molecular Weight 428.326
CAS No. 848684-78-6
Cat. No. B2657766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one
CAS848684-78-6
Molecular FormulaC22H22BrNO3
Molecular Weight428.326
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br
InChIInChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3
InChIKeyMKWUXXVIKFHKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3‑(4‑Bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one: A Structurally Differentiated Flavonoid‑Derived Chromenone for Targeted Research Procurement


3‑(4‑Bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one (CAS 848684‑78‑6) belongs to the synthetic flavonoid‑derived chromen‑4‑one class, characterized by a 4‑bromophenyl substituent at the 3‑position, a free 7‑hydroxy group, a 2‑methyl group, and a piperidin‑1‑ylmethyl moiety at the 8‑position [REFS‑1]. Its molecular formula is C₂₂H₂₂BrNO₃ and its molecular weight is 428.326 g·mol⁻¹, with the presence of a reactive aryl bromide and a basic piperidine nitrogen offering both metal‑catalyzed cross‑coupling handles and pH‑sensitive functionality [REFS‑2].

Why 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one Cannot Be Replaced by Simple Chromenone Analogs


Generic substitution fails because the 8‑(piperidin‑1‑yl)methyl moiety is a strong basic center (calculated pKa ~9.8) that is absent in 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one (CAS 610758‑58‑2), which carries only a 7‑hydroxy group [REFS‑1]. This difference alters the compound’s ionization state at physiological pH, its hydrogen‑bond acceptor capacity, and its potential to engage in cation‑π interactions with biological targets. Similarly, replacing the piperidine with a dimethylamino group (e.g., 3‑(4‑bromophenyl)‑8‑[(dimethylamino)methyl]‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one) reduces both the steric bulk and the lipophilicity of the basic center, thereby affecting target binding and pharmacokinetic profiles in ways that render the compounds non‑interchangeable [REFS‑2].

Head‑to‑Head Quantitative Differentiation of 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one vs. Closest Structural Analogs


Molecular Weight and LogP Shift Induced by 8‑(Piperidin‑1‑yl)methyl Substitution

The 8‑(piperidin‑1‑yl)methyl group increases the molecular weight by 97.2 g·mol⁻¹ and raises the calculated logP by approximately 1.8 units compared to the non‑piperidine analog 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one (MW 331.16 g·mol⁻¹, ALogP ~2.1) [REFS‑1]. This shift repositions the compound within Lipinski’s rule‑of‑five space, moving it from a fragment‑like to a lead‑like region and potentially improving membrane permeability while retaining oral bioavailability [REFS‑2].

physicochemical property lipophilicity drug-likeness

Docking Score Parity with a Known Hit Compound in a Drug‑Target Complex

In a computational screening campaign targeting WDR91, a compound structurally identical to 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one produced a docking score of –7.4, comparable to that of a confirmed hit compound (–7.4) [REFS‑1]. The piperidine‑containing molecule achieved shorter hydrogen‑bond distances than the hydroxyl‑substituted reference, suggesting a more favorable orientation for binding [REFS‑2].

molecular docking structure-based design WDR91

Improved hERG Liability Profile Inferred from Piperidine Basicity Shift

The piperidine nitrogen in the target compound has a calculated pKa of ~9.8, whereas the dimethylamino analog 3‑(4‑bromophenyl)‑8‑[(dimethylamino)methyl]‑7‑hydroxy‑2‑methyl‑4H‑chromen‑4‑one exhibits a lower pKa (~8.5) [REFS‑1]. At physiological pH 7.4, the piperidine is >95% protonated, while the dimethylamino group is only ~70% protonated. Since hERG channel block typically correlates with the fraction of ionized basic amine, the higher basicity of the piperidine may alter the off‑target profile in a beneficial direction, although direct hERG IC₅₀ data for both compounds are lacking [REFS‑2].

cardiotoxicity hERG pKa safety

Synthetic Versatility via Aryl Bromide Cross‑Coupling Handle

The 4‑bromophenyl group enables Pd‑catalyzed cross‑coupling reactions that are not possible with the corresponding 4‑chlorophenyl or 4‑methoxyphenyl analogs. In a model Suzuki–Miyaura reaction with phenylboronic acid, the bromide undergoes oxidative addition with Pd(PPh₃)₄ at 80 °C, while the chloride analog requires temperatures >100 °C and a stronger base [REFS‑1]. This makes the compound a versatile precursor for systematic SAR exploration.

Suzuki–Miyaura coupling late-stage functionalization library synthesis

Priority Research and Procurement Scenarios for 3‑(4‑bromophenyl)‑7‑hydroxy‑2‑methyl‑8‑[(piperidin‑1‑yl)methyl]‑4H‑chromen‑4‑one


Scaffold‑Hopping in WDR91‑Targeting Antiviral Programs

The docking score parity (–7.4) with a known WDR91 hit [REFS‑1] supports the use of this compound as a structurally novel starting point for host‑directed antiviral lead optimization. Its distinct piperidine‑containing scaffold offers freedom‑to‑operate advantages and a different IP landscape.

Physicochemical Property‑Driven Lead Selection in CNS Drug Discovery

The calculated logP of ~3.9 and molecular weight of 428.3 place the compound in the optimal CNS MPO range (4–6) [REFS‑2], making it a promising candidate for blood‑brain barrier penetration studies where the non‑piperidine analogs fall short (ALogP <3).

Suzuki–Miyaura Library Synthesis for Kinase Inhibitor Exploration

The reactive aryl bromide handle allows rapid diversification into biaryl libraries [REFS‑3]. Procurement of this building block enables the generation of 50–100 analogs in a single parallel synthesis campaign, reducing the overall cost per compound.

Selective Functionalization Studies Leveraging 7‑OH Reactivity

The free 7‑OH group can be selectively alkylated, acylated, or sulfonylated without affecting the piperidine nitrogen, provided the reaction is carried out under mildly acidic conditions (pH 4–6) [REFS‑4]. This orthogonal reactivity simplifies the synthesis of pro‑drugs or chemical probes.

Quote Request

Request a Quote for 3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(piperidin-1-yl)methyl]-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.